2-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Description
Benzimidazole derivatives are a type of nitrogenous heterocyclic molecules that have attracted a great deal of interest among medicinal chemists . They are considerably prevalent due to their isostructural pharmacophore of naturally occurring active biomolecules .
Synthesis Analysis
While specific synthesis methods for your compound were not found, benzimidazole derivatives have been synthesized in various ways. For instance, some novel N-methyl-1,3,4-thiadiazole-2-amine and 4-methyl-1,2,4-triazole-3(4H)-thione derivatives of benzimidazoles were synthesized .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various methods. For example, experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were provided using the B3LYP/6-311++G(d,p) basis set .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been analyzed using various methods. For example, the UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .Mechanism of Action
Properties
IUPAC Name |
2-fluoro-N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c1-23-13-9-5-4-8-12(13)19-16(23)14-15(22-25-21-14)20-17(24)10-6-2-3-7-11(10)18/h2-9H,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIUTNYKZLYVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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